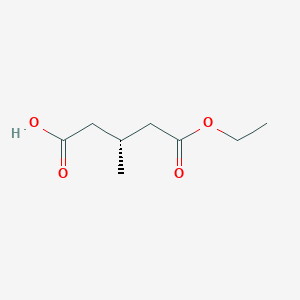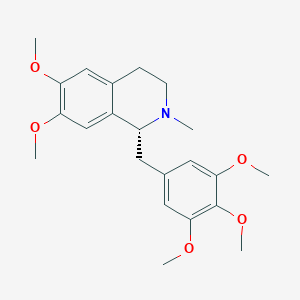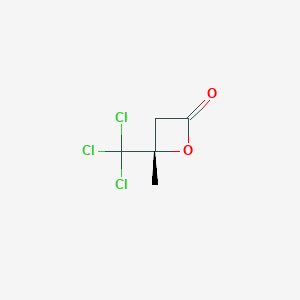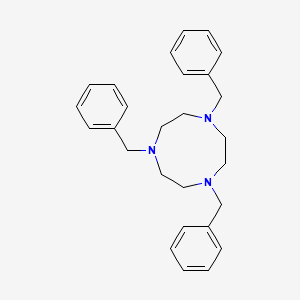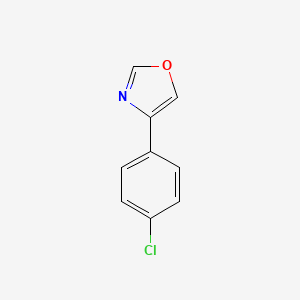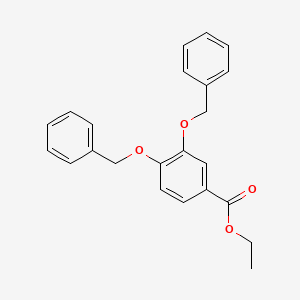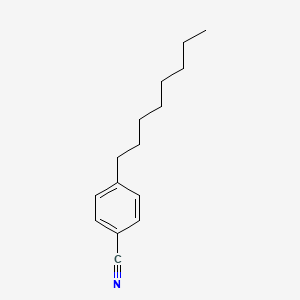
2-Chloro-5-methoxyquinoline
Descripción general
Descripción
2-Chloro-5-methoxyquinoline (CMQ) is a quinoline derivative that has been used in various scientific studies due to its unique properties. CMQ is a colorless liquid with a pungent odor, and it can be synthesized from various sources, including chloroform and methanol. CMQ has been studied for its potential applications in the fields of medicine, biochemistry, and physiology, among others.
Aplicaciones Científicas De Investigación
Chemosensor for Metal Ions
2-Chloro-5-methoxyquinoline derivatives show potential as chemosensors for metal ions. For example, a study describes a compound selectively responding to Cd²⁺ ions over other tested metal ions via a significant increase in fluorescence. This compound might be useful for measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, a study reported the synthesis of thiazolidinone derivatives from this compound, which displayed antibacterial and antifungal activities against different microorganisms (Rana et al., 2008).
Synthesis of Quinoline Derivatives
This compound serves as a precursor in the synthesis of various quinoline derivatives. A study highlighted the synthesis of novel 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde, which were further evaluated for their antimicrobial activities (Tabassum et al., 2014).
Tubulin-Polymerization Inhibitors
Derivatives of this compound have been explored for their potential as tubulin-polymerization inhibitors, targeting the colchicine site in cancer therapy. A study described the design and synthesis of novel compounds that exhibited high cytotoxic activity against various cancer cell lines (Chou et al., 2010).
Fluorescent Probes
This compound derivatives can act as fluorescent probes. A study synthesized a novel fluorescent Zn²⁺ probe based on 6-methoxyquinolin, demonstrating high selectivity and strong fluorescence responses for Zn²⁺ ions (Zhao et al., 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
For instance, Chloroquine is known to affect the heme biosynthesis pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19363 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds like chloroquine are known to cause the accumulation of toxic heme in malarial parasites, leading to their death .
Action Environment
For instance, PM2.5 pollution has been found to exacerbate health inequalities, indicating that environmental factors can influence the health impacts of certain compounds .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain histone methyltransferases, such as Enhancer of Zeste Homologue 2 (EZH2), which is involved in the methylation of histone H3 at lysine 27 (H3K27me3). This interaction leads to the repression of target gene expression, which can have downstream effects on cellular processes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels, which can result in the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of EZH2 is a key mechanism, where it binds to the enzyme’s active site, preventing the methylation of histone H3. This inhibition leads to changes in gene expression, particularly the reactivation of genes that were previously repressed by H3K27me3 . Additionally, this compound may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being explored. Preliminary findings suggest that prolonged exposure to this compound can lead to sustained inhibition of EZH2 and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits EZH2 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and distributed to various tissues, including the liver, kidneys, and lungs . The localization and accumulation of this compound in these tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression .
Propiedades
IUPAC Name |
2-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDJXKHEUGSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452114 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160893-07-2 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

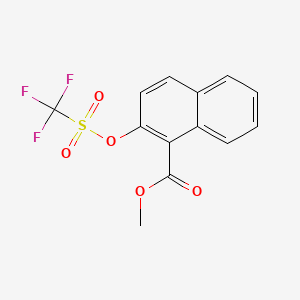
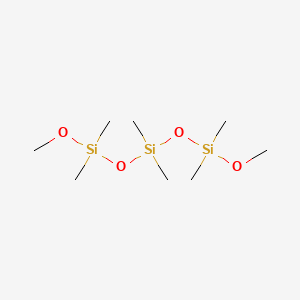
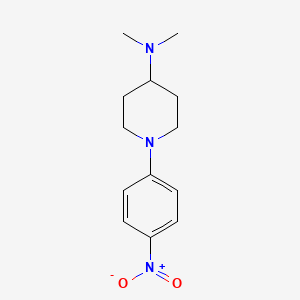
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
